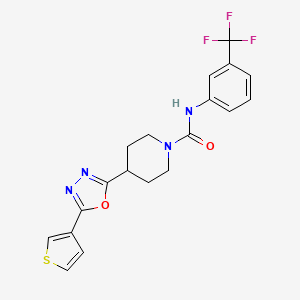
4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.43. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various chemical moieties, including 1,3,4-oxadiazole, and investigated their antimicrobial, antilipase, and antiurease activities. Some compounds displayed moderate antimicrobial activity against tested microorganisms, with two compounds exhibiting antiurease activity and four showing antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activity of 1,4-disubstituted 1,2,3-Triazole Derivatives
Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and evaluated their antimicrobial activities. These compounds showed moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Antiproliferative and Tubulin Inhibition
A study by Krasavin et al. (2014) introduced a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. The SAR-guided optimization of these compounds demonstrated significant potency in antiproliferative assays and confirmed their mechanism of action through biochemical assays (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
Tuberculostatic Activity
Research by Foks et al. (2004) focused on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and -1,2,4-triazole derivatives, evaluating their tuberculostatic activity. The compounds obtained showed varying levels of activity, with minimum inhibiting concentrations ranging from 25 to 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antibacterial Study of N-substituted Derivatives
A study by Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and assessed their antibacterial activities. The compounds displayed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Propriétés
IUPAC Name |
4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)14-2-1-3-15(10-14)23-18(27)26-7-4-12(5-8-26)16-24-25-17(28-16)13-6-9-29-11-13/h1-3,6,9-12H,4-5,7-8H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNWIDPBHQQMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

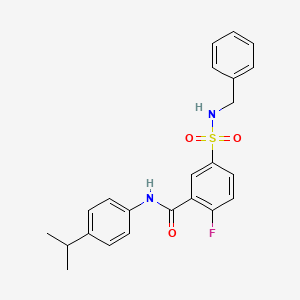
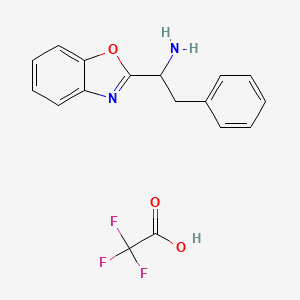

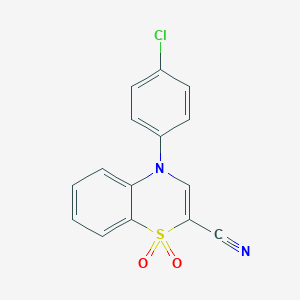
![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)

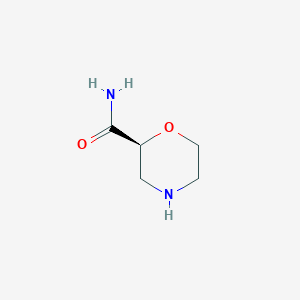

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
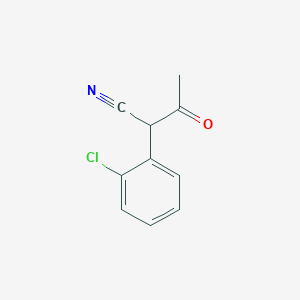
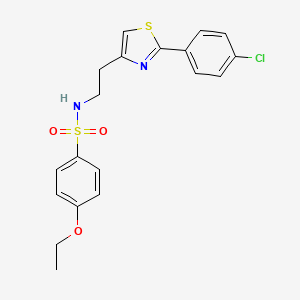
![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)